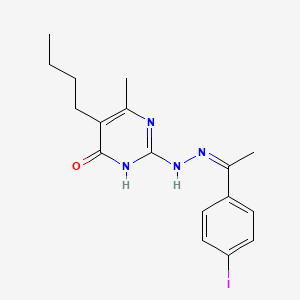
1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as IHHP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用機序
The mechanism of action of 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood. However, studies have suggested that 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone may exert its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone may also inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to exhibit a range of other biochemical and physiological effects. Studies have suggested that 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone may have anti-inflammatory, antioxidant, and neuroprotective properties. 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone also exhibits potent anti-tumor activity, making it a promising candidate for use in cancer research. However, 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone also has some limitations. It has been shown to exhibit some toxicity in vitro, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One area of research could focus on further elucidating the compound's mechanism of action, which could help to better understand its potential applications in cancer therapy and other fields. Another area of research could focus on developing new synthetic methods for 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone that could improve its stability and reduce its toxicity. Finally, research could focus on exploring the potential applications of 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in other areas of scientific research, such as neurodegenerative diseases and inflammation.
合成法
The synthesis of 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the reaction of 1-(4-iodophenyl)ethanone with 5-butyl-4-hydroxy-6-methyl-2-pyrimidinylhydrazine. This reaction can be carried out using a variety of methods, including refluxing the two compounds in a suitable solvent or using microwave-assisted synthesis techniques.
科学的研究の応用
1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied extensively for its potential applications in scientific research. One area of research where 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has shown promise is in the field of cancer research. Studies have shown that 1-(4-iodophenyl)ethanone (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone exhibits potent anti-tumor activity, making it a potential candidate for use in cancer therapy.
特性
IUPAC Name |
5-butyl-2-[(2Z)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21IN4O/c1-4-5-6-15-12(3)19-17(20-16(15)23)22-21-11(2)13-7-9-14(18)10-8-13/h7-10H,4-6H2,1-3H3,(H2,19,20,22,23)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKNKYXHLWFQY-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NN=C(C)C2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(N=C(NC1=O)N/N=C(/C)\C2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
methanone](/img/structure/B6069734.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)
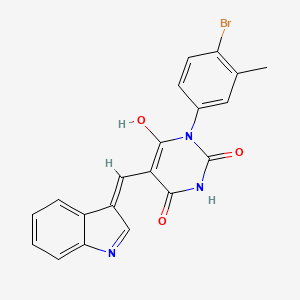
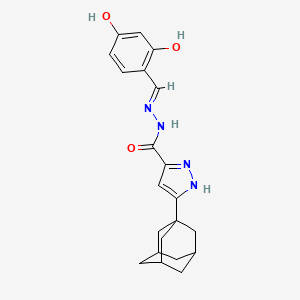
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)

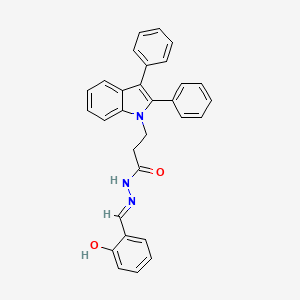
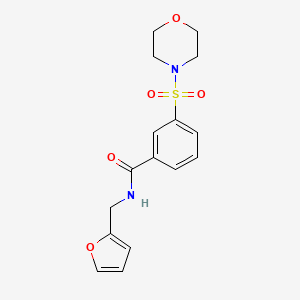
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)
![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6069818.png)